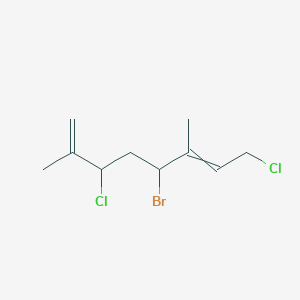
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene is an organic compound belonging to the class of organochlorides. Organochlorides are compounds containing a chemical bond between a carbon atom and a chlorine atom. This compound is characterized by the presence of bromine and chlorine atoms attached to a diene structure, which is a hydrocarbon with two double bonds.
Métodos De Preparación
The synthesis of 5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene can be achieved through various synthetic routes. One common method involves the use of N-bromosuccinimide (NBS) in a free radical reaction. In this reaction, NBS loses the N-bromo atom, leaving behind a succinimidyl radical. This radical then reacts with the target compound to form the desired product . Industrial production methods may involve tubular diazotization reaction technology, which offers advantages such as continuity in production, safety, short reaction time, and energy saving .
Análisis De Reacciones Químicas
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into target molecules.
Biology: It may be used in studies involving the interaction of halogenated compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene involves its interaction with molecular targets and pathways. The presence of bromine and chlorine atoms allows it to participate in various chemical reactions, such as free radical reactions and nucleophilic substitutions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially affecting cellular processes and pathways.
Comparación Con Compuestos Similares
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene can be compared with other similar compounds, such as:
3,5-Dibromo-8,8-dichloro-2,6-dimethylocta-1,6-diene: This compound has an additional bromine atom, which may affect its reactivity and applications.
5-Bromo-1,3-dimethyluracil: This compound contains a uracil ring structure, which is different from the diene structure of this compound.
The uniqueness of this compound lies in its specific arrangement of bromine and chlorine atoms on a diene structure, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
64819-69-8 |
|---|---|
Fórmula molecular |
C10H15BrCl2 |
Peso molecular |
286.03 g/mol |
Nombre IUPAC |
5-bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene |
InChI |
InChI=1S/C10H15BrCl2/c1-7(2)10(13)6-9(11)8(3)4-5-12/h4,9-10H,1,5-6H2,2-3H3 |
Clave InChI |
AADSQRFHTJGABO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CC(C(=CCCl)C)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)

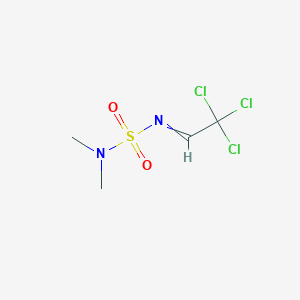
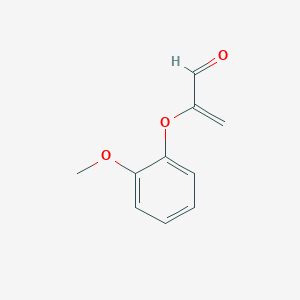
![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)
![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)

![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
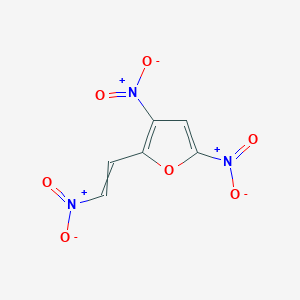


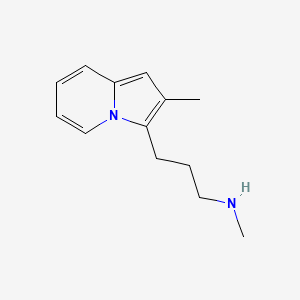
![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
